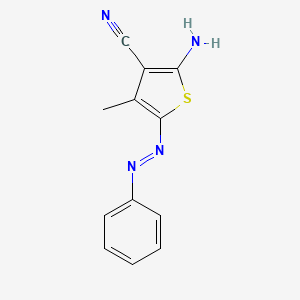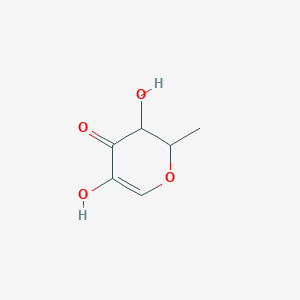
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methylanilino group, and a sulfamoyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent steps include chlorination and sulfonation to introduce the chloro and sulfamoyl groups, respectively. The final step involves the coupling of the methylanilino group to the benzoic acid core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methylanilino groups can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfamoyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce substituted benzoic acids.
Applications De Recherche Scientifique
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylanilino groups can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylaniline: Shares the chloro and methylanilino groups but lacks the sulfamoyl and benzoic acid components.
2-Amino-5-chlorotoluene: Similar structure but without the sulfamoyl and benzoic acid groups.
Sulfanilamide: Contains the sulfamoyl group but differs in the aromatic core and other substituents.
Uniqueness
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
95454-01-6 |
|---|---|
Formule moléculaire |
C14H13ClN2O4S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
4-chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-4-2-3-5-11(8)17-12-7-10(15)13(22(16,20)21)6-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)(H2,16,20,21) |
Clé InChI |
HSKWHEMHKZEBPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



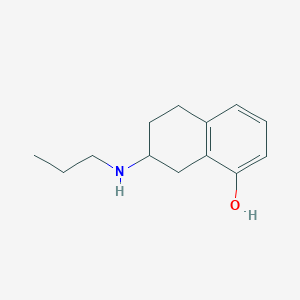
![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
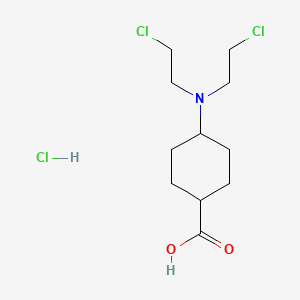
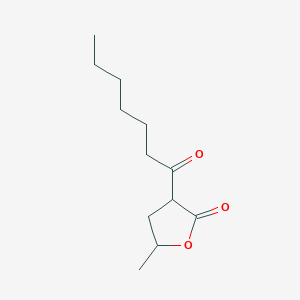
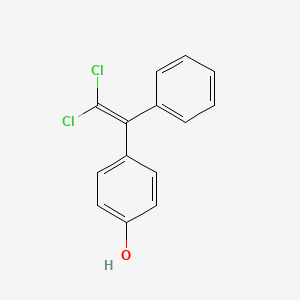
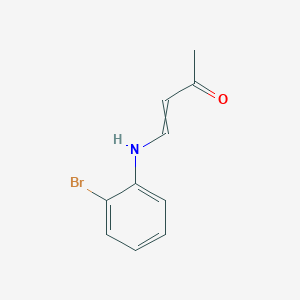

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
